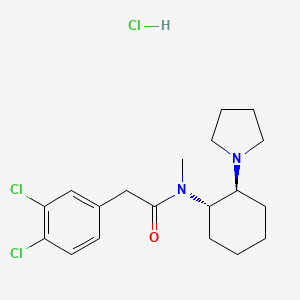

(-)-U-50488 hydrochloride

Description

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMMGVIYOHGOKQ-APTPAJQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (-)-U-50488 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-U-50488 hydrochloride is a highly selective agonist for the kappa-opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) family.[1][2][3] Its mechanism of action is primarily initiated by binding to and activating KORs, which are predominantly coupled to inhibitory Gi/o proteins. This activation triggers a cascade of intracellular signaling events, most notably the inhibition of adenylyl cyclase and the modulation of key ion channels, leading to a reduction in neuronal excitability. These actions are the foundation for its characteristic physiological effects, which include analgesia, diuresis, sedation, and aversive or dysphoric states.[2][4] At supra-physiological concentrations, (-)-U-50488 can also directly block voltage-gated ion channels in a G-protein-independent manner.[5][6] This document provides a comprehensive overview of the molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways.

Receptor Binding Profile

(-)-U-50488 is distinguished by its high selectivity for the kappa-opioid receptor (KOR) over the mu (μ) and delta (δ) opioid receptors.[2][7] This selectivity is a key feature of its pharmacological profile, differentiating it from many other opioid compounds that exhibit broader receptor activity. Binding studies have consistently demonstrated that (-)-U-50488 displaces radiolabeled kappa ligands with high affinity, while showing significantly lower affinity for μ and δ receptors.[7]

Table 1: Receptor Binding Affinities (Ki) of (-)-U-50488

| Receptor Subtype | Binding Affinity (Ki) | Species/Tissue Source | Reference |

| Kappa (κ) | 12 nM | Not Specified | [7] |

| Mu (μ1) | 370 nM | Not Specified | [7] |

| Mu (μ2) | > 500 nM | Not Specified | [7] |

| Delta (δ) | > 500 nM | Not Specified | [7] |

Primary Mechanism of Action: KOR-Mediated G-Protein Signaling

The canonical mechanism of action for (-)-U-50488 involves the activation of KORs and the subsequent engagement of inhibitory Gi/o proteins. This process leads to the dissociation of the Gα and Gβγ subunits, which then act on downstream effectors to modulate neuronal function.

Inhibition of Adenylyl Cyclase

Upon activation by (-)-U-50488, the Gαi/o subunit of the G-protein inhibits the enzyme adenylyl cyclase.[8][9] This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[10] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream proteins, including transcription factors and ion channels. Prolonged activation of KORs can lead to a compensatory upregulation or superactivation of the adenylyl cyclase system upon agonist withdrawal.[11][12]

Modulation of Ion Channels

The dissociated Gβγ subunits play a crucial role in modulating the activity of several types of ion channels:

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): Gβγ subunits directly bind to and inhibit N-type and P/Q-type VGCCs.[13] This inhibition reduces calcium influx into the presynaptic terminal upon arrival of an action potential, thereby decreasing the release of neurotransmitters such as glutamate and substance P. This is a primary mechanism for its analgesic effects.

-

Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: Gβγ subunits also bind to and open GIRK channels. This leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane and decreasing neuronal excitability.

Caption: Primary G-protein signaling pathway of (-)-U-50488.

Non-Canonical and G-Protein-Independent Mechanisms

While KOR-mediated G-protein signaling is the primary mechanism, other pathways contribute to the full pharmacological profile of (-)-U-50488, particularly at higher concentrations.

Direct Ion Channel Blockade

Studies have shown that at micromolar concentrations, (-)-U-50488 can directly block ion channels independent of KOR activation and G-protein signaling.[5][6]

-

Sodium (Na+) Channels: It produces a concentration-dependent block of transient Na+ currents.[14]

-

Calcium (Ca2+) Channels: It can inhibit Ca2+ channel currents in a voltage- and G-protein-independent manner.[1][5][6] This was demonstrated in HeLa cells, which do not express KORs, where U-50488 still blocked heterologously expressed Ca2+ channels.[5][6]

These direct channel-blocking effects may contribute to some of its physiological actions, such as antiarrhythmic properties, which are not reversed by KOR antagonists like naloxone.[14]

β-Arrestin Pathway and Biased Agonism

Like many GPCRs, KOR activation can also lead to the recruitment of β-arrestin proteins. The balance between G-protein signaling and β-arrestin recruitment is a key concept in "biased agonism." While G-protein pathways are generally linked to the therapeutic (e.g., analgesic) effects of KOR agonists, the β-arrestin pathway is often implicated in the aversive and dysphoric side effects.[15] Downstream of β-arrestin, signaling can proceed through pathways like p38 mitogen-activated protein kinase (MAPK), which has been linked to increased excitability of neurons in the basolateral amygdala, a region involved in aversion.[16][17]

Caption: Biased agonism at the kappa opioid receptor.

Quantitative Pharmacological Data

The functional activity of (-)-U-50488 has been quantified in various assays that measure different points in its signaling cascade.

Table 2: Functional Potency and Efficacy of (-)-U-50488

| Assay / Effect | Parameter | Value | Species / System | Reference |

| Ca2+ Channel Inhibition | IC50 | ~4.32 µM | Rat DRG Neurons | [5] |

| Na+ Channel Block | ED50 | ~15 µM | Rat Cardiac Myocytes | [14] |

| K+ Channel Block | IC50 | 40-50 µM | Rat Cardiac Myocytes | [14] |

| Inhibition of Electrically Induced Contraction | IC50 | 26.5 nM | Rabbit Vas Deferens | [1] |

| Motor Function Impairment | ED50 | 15.3 mg/kg | Mice | [1] |

| Adenylyl Cyclase Superactivation | EC50 | ~0.1 µM (plateau) | CHO cells (hKOR) | [11] |

Experimental Protocols

[35S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins upon receptor agonism. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.

Objective: To determine the potency (EC50) and efficacy (Emax) of (-)-U-50488 in stimulating G-protein activation at the KOR.

Materials:

-

Cell membranes expressing KOR (e.g., from CHO-KOR cells or brain tissue).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.

-

GDP (Guanosine diphosphate).

-

[35S]GTPγS (radiolabeled guanosine 5'-O-(3-thiotriphosphate)).

-

Unlabeled GTPγS (for non-specific binding determination).

-

(-)-U-50488 hydrochloride solutions of varying concentrations.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from KOR-expressing cells or tissues by homogenization and differential centrifugation. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

25 µL of assay buffer (for total binding) or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

-

25 µL of (-)-U-50488 at various concentrations (or vehicle control).

-

50 µL of the membrane suspension (typically 10-20 µg of protein per well).

-

50 µL of GDP (final concentration 10-100 µM).

-

-

Pre-incubation: Incubate the plate at 30°C for 15-30 minutes to allow for GDP binding to the inactive G-proteins.

-

Reaction Initiation: Add 50 µL of [35S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a plate scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other measurements to get specific binding. Plot specific binding against the log concentration of (-)-U-50488 and fit the data to a sigmoidal dose-response curve to calculate EC50 and Emax values.

Caption: Experimental workflow for a [35S]GTPγS binding assay.

Adenylyl Cyclase Inhibition Assay

This assay measures the functional consequence of Gi/o protein activation: the inhibition of cAMP production.

Objective: To quantify the ability of (-)-U-50488 to inhibit adenylyl cyclase activity.

Materials:

-

Whole cells expressing KOR (e.g., CHO-KOR).

-

Forskolin (an adenylyl cyclase activator).

-

(-)-U-50488 hydrochloride solutions.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay).

Procedure:

-

Cell Culture: Plate KOR-expressing cells in appropriate multi-well plates and grow to desired confluency.

-

Pre-treatment: Pre-treat cells with varying concentrations of (-)-U-50488 for a short period (e.g., 15 minutes) at 37°C.

-

Stimulation: Add forskolin (typically 1-10 µM) to all wells (except basal control) to stimulate adenylyl cyclase and incubate for an additional 15-30 minutes.

-

Lysis: Terminate the reaction by removing the media and lysing the cells with the provided lysis buffer.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercial assay kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of (-)-U-50488. Plot the percent inhibition against the log concentration of the agonist and fit the data to determine the IC50 value.

Conclusion

The core mechanism of action of (-)-U-50488 hydrochloride is its function as a potent and highly selective agonist at the kappa-opioid receptor. Its primary signaling cascade operates through the canonical Gi/o protein pathway, leading to the inhibition of adenylyl cyclase and modulation of calcium and potassium channels, which collectively reduce neuronal excitability. This G-protein-mediated pathway is central to its analgesic and other physiological effects. Additionally, non-canonical mechanisms, including G-protein-independent ion channel blockade at higher concentrations and engagement of the β-arrestin pathway, contribute to its complex pharmacological profile and are critical considerations in the development of novel KOR-targeted therapeutics. A thorough understanding of these distinct mechanisms is essential for researchers aiming to harness the therapeutic potential of KOR activation while mitigating undesirable side effects like dysphoria and aversion.

References

- 1. (-)-U-50488 hydrochloride | CAS:114528-79-9 | κ-opioid receptor agonist, selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. U-50488 - Wikipedia [en.wikipedia.org]

- 4. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kappa-opiate agonists inhibit adenylate cyclase and produce heterologous desensitization in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kappa-Opioid receptor-transfected cell lines: modulation of adenylyl cyclase activity following acute and chronic opioid treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coupling of the cloned rat kappa-opioid receptor to adenylyl cyclase is dependent on receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential effects of agonists on adenylyl cyclase superactivation mediated by the kappa opioid receptors: adenylyl cyclase superactivation is independent of agonist-induced phosphorylation, desensitization, internalization, and down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sensitization of the adenylyl cyclase system in cloned kappa-opioid receptor-transfected cells following sustained agonist treatment: A chimeric study using G protein alpha(i)2/alpha(q) subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Differential Effects of a Selective Kappa-Opioid Receptor Agonist, U50488, in Guinea Pig Heart Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An electrophysiological basis for the antiarrhythmic actions of the kappa-opioid receptor agonist U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. arxiv.org [arxiv.org]

- 17. Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]

(-)-U-50488 Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of a Selective Kappa Opioid Receptor Agonist

Abstract

(-)-U-50488 hydrochloride is a highly selective and potent agonist for the kappa opioid receptor (KOR), belonging to the arylacetamide class of compounds. As the more active stereoisomer of the racemic mixture U-50488, it has become an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the KOR system. This technical guide provides a comprehensive overview of (-)-U-50488 hydrochloride, including its physicochemical properties, detailed pharmacological profile, mechanism of action, and established experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Core Properties of (-)-U-50488 Hydrochloride

(-)-U-50488 hydrochloride, with the chemical name 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride, is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₉H₂₇Cl₃N₂O |

| Molecular Weight | 405.79 g/mol |

| CAS Number | 114528-79-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water (to 20 mM) and DMSO (to 100 mM)[1] |

| Storage | Store at room temperature[1]. Stock solutions can be stored at -20°C for one month or -80°C for up to six months. |

Pharmacological Profile

(-)-U-50488 hydrochloride exhibits high affinity and selectivity for the kappa opioid receptor over the mu and delta opioid receptors. This selectivity is a key feature that makes it a valuable research tool.

Receptor Binding Affinities

The binding affinities (Ki) of (-)-U-50488 for the three main opioid receptor subtypes are presented below. These values, derived from radioligand binding assays, quantify the concentration of the compound required to occupy 50% of the receptors.

| Receptor Subtype | Binding Affinity (Ki) (nM) | Reference(s) |

| Kappa (κ) | 1.2 - 12 | [2] |

| Mu (μ) | 370 - 6100 | [2][3] |

| Delta (δ) | > 500 | [2] |

Functional Activity

As a KOR agonist, (-)-U-50488 hydrochloride stimulates intracellular signaling pathways upon binding to the receptor. Its efficacy (the ability to produce a biological response) is often measured in functional assays such as GTPγS binding assays, which assess the initial step of G-protein activation.

| Assay Type | Receptor | Potency (EC₅₀/IC₅₀) (nM) | Efficacy (% of max response) | Reference(s) |

| GTPγS Binding | Kappa | ~10 - 100 | Full agonist | [4] |

| Analgesia (in vivo) | Kappa | ED₅₀ ≈ 1-5 mg/kg (i.p.) | Potent analgesic | [5] |

| Diuresis (in vivo) | Kappa | Effective at 3-10 mg/kg (i.p.) | Dose-dependent diuresis | [6][7] |

Mechanism of Action and Signaling Pathways

(-)-U-50488 hydrochloride exerts its effects by activating kappa opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the coupling to inhibitory G-proteins of the Gαi/o and Gαz families[8][9].

Upon agonist binding, the G-protein is activated, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effector proteins, resulting in a cascade of intracellular events that ultimately produce the physiological effects of KOR activation.

Experimental Protocols

The following are detailed methodologies for key experiments involving (-)-U-50488 hydrochloride.

In Vitro Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of (-)-U-50488 hydrochloride for the kappa opioid receptor.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the kappa opioid receptor in a suitable buffer and prepare a crude membrane fraction by differential centrifugation[10].

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]U-69,593 or [³H]diprenorphine) and a range of concentrations of unlabeled (-)-U-50488 hydrochloride. Include controls for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand)[11][12].

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity[10].

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioligand using a scintillation counter[11].

-

Data Analysis: Plot the percentage of specific binding against the concentration of (-)-U-50488 hydrochloride to determine the IC₅₀ value (the concentration that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[13].

In Vivo Assessment of Analgesia (Tail-Flick Test)

This protocol is used to evaluate the antinociceptive effects of (-)-U-50488 hydrochloride in rodents.

Methodology:

-

Acclimatization: Acclimatize the animals (e.g., mice or rats) to the testing environment and the tail-flick apparatus.

-

Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time taken for the animal to withdraw its tail.

-

Drug Administration: Administer (-)-U-50488 hydrochloride intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10 mg/kg). Include a vehicle control group.

-

Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 120 minutes), re-measure the tail-flick latency.

-

Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cutoff time - baseline latency)] x 100. A cutoff time is used to prevent tissue damage. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the dose-dependent analgesic effects.

In Vivo Assessment of Conditioned Place Preference/Aversion

This protocol is used to assess the rewarding or aversive properties of (-)-U-50488 hydrochloride.

Methodology:

-

Apparatus: Use a three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber[14].

-

Pre-Conditioning (Day 1): Place the animal in the central chamber and allow it to freely explore all three chambers for a set period (e.g., 15-30 minutes). Record the time spent in each chamber to establish baseline preference[15].

-

Conditioning (Days 2-5): On alternating days, administer (-)-U-50488 hydrochloride and confine the animal to one of the outer chambers. On the other days, administer vehicle and confine the animal to the opposite chamber. The pairing of the drug with a specific chamber should be counterbalanced across animals[16][17].

-

Post-Conditioning (Day 6): In a drug-free state, place the animal in the central chamber and allow it to freely explore all three chambers. Record the time spent in each chamber[15].

-

Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning tests. A significant increase in time indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion[16].

Conclusion

(-)-U-50488 hydrochloride is a cornerstone pharmacological tool for the study of the kappa opioid receptor system. Its high selectivity and potent agonist activity have enabled significant advancements in our understanding of the roles of KOR in pain, mood, addiction, and other physiological processes. This technical guide has provided a detailed overview of its properties, pharmacology, and experimental applications, and is intended to facilitate its effective use in future research endeavors. Researchers should always adhere to appropriate safety and ethical guidelines when handling and using this compound.

References

- 1. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. benchchem.com [benchchem.com]

- 14. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Conditioned Place Preference for Heroin Is Signaled by Increased Dopamine and Direct Pathway Activity and Decreased Indirect Pathway Activity in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

(-)-U-50488 hydrochloride kappa opioid receptor selectivity

An In-Depth Technical Guide on the Kappa Opioid Receptor Selectivity of (-)-U-50488 Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-U-50488 hydrochloride is a pioneering pharmacological tool renowned for its high selectivity as an agonist for the kappa opioid receptor (KOR). This document provides a comprehensive technical overview of its receptor selectivity profile, consolidating quantitative binding and functional data from various studies. Detailed experimental protocols for key assays used to characterize (-)-U-50488 are provided, along with graphical representations of its signaling pathway and common experimental workflows. This guide is intended to serve as a detailed resource for researchers utilizing (-)-U-50488 in the study of KOR pharmacology and the development of novel therapeutics.

Quantitative Receptor Binding and Functional Activity

The defining characteristic of (-)-U-50488 is its pronounced selectivity for the kappa opioid receptor over the mu (μ) and delta (δ) opioid receptors. This selectivity has been quantitatively established through numerous in vitro receptor binding and functional assays.

Data Presentation

The following tables summarize the binding affinity and functional potency of (-)-U-50488 at the three primary opioid receptor subtypes.

Table 1: Receptor Binding Affinity Profile of (-)-U-50488

| Receptor Subtype | Binding Affinity (Kᵢ) | Radioligand Used | Tissue/Cell Preparation | Reference(s) |

| Kappa (κ) | ~12 nM | [³H]ethylketocyclazocine | Not specified | [1] |

| Mu (μ) | ~370 nM (μ₁) | Not specified | Not specified | [1] |

| Delta (δ) | >500 nM | Not specified | Not specified | [1] |

| Delta (δ) | >10000 nM | [³H]-DADLE | Guinea pig brain | [2] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Activity of (-)-U-50488

| Assay Type | Parameter | Value | System | Reference(s) |

| [³⁵S]GTPγS Binding | Full Agonist | - | CHO-hKOR cells | [3] |

| BRET Assay | pEC₅₀ | 8.52 (vs. G-protein) | KOR-G protein interaction | [4] |

| Calcium Channel Block | IC₅₀ | ~4 μM | Rat sensory neurons | [5] |

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. pEC₅₀ is the negative logarithm of the EC₅₀. IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%.

Experimental Protocols

The characterization of (-)-U-50488's receptor selectivity relies on standardized pharmacological assays. The detailed methodologies for two key experiments are outlined below.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of an unlabeled compound (e.g., (-)-U-50488) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the Kᵢ of (-)-U-50488 at κ, μ, and δ opioid receptors.

Materials:

-

Membrane Preparation: Homogenates from guinea pig brain or cells expressing the specific human opioid receptor subtype (e.g., CHO-hKOR cells).[2][6]

-

Radioligands:

-

Test Compound: (-)-U-50488 hydrochloride, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone).

-

Filtration System: Glass fiber filters (e.g., GF/B) and a cell harvester.[8][9]

-

Detection: Liquid scintillation counter.

Methodology:

-

Membrane Preparation: Tissue or cells are homogenized in ice-cold buffer and centrifuged to isolate the crude membrane fraction containing the receptors. The protein concentration is determined via a Bradford assay.[9]

-

Assay Incubation: In a 96-well plate, the following are combined:

-

Incubation: The mixture is incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.[8][9]

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[8]

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[9]

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve. The IC₅₀ value (the concentration of (-)-U-50488 that displaces 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs). Agonist binding to a Gᵢ/Gₒ-coupled receptor like KOR stimulates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.[9]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of (-)-U-50488 in activating G-proteins via the KOR.

Materials:

-

Membrane Preparation: Membranes from cells expressing the KOR (e.g., CHO-hKOR).[3]

-

Radioligand: [³⁵S]GTPγS.[3]

-

Test Compound: (-)-U-50488 hydrochloride, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[9]

-

GDP: To ensure G-proteins are in their inactive, GDP-bound state at the start of the assay.[9]

-

Filtration and Detection: Same as for the radioligand binding assay.

Methodology:

-

Assay Setup: In a 96-well plate, the following are combined:

-

Membrane suspension.

-

GDP (final concentration typically 10-100 µM).[9]

-

Varying concentrations of the agonist, (-)-U-50488.

-

-

Pre-incubation: The plate is pre-incubated at 30°C for approximately 15 minutes.[9]

-

Reaction Initiation: The binding reaction is initiated by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.[9]

-

Incubation: The plate is incubated at 30°C for 60 minutes with gentle shaking to allow for agonist-stimulated [³⁵S]GTPγS binding.[9]

-

Termination and Filtration: The assay is terminated by rapid filtration through a filter plate, followed by washing with ice-cold buffer.[9]

-

Detection: The amount of bound [³⁵S]GTPγS on the filters is quantified by scintillation counting.

-

Data Analysis: A dose-response curve is generated by plotting the amount of [³⁵S]GTPγS bound against the concentration of (-)-U-50488. The EC₅₀ and Eₘₐₓ values are determined from this curve using non-linear regression.

Visualized Pathways and Workflows

Signaling Pathway of (-)-U-50488 at the Kappa Opioid Receptor

Activation of the KOR, a Gᵢ/Gₒ-coupled receptor, by (-)-U-50488 initiates a cascade of intracellular events.[10][11] The G-protein dissociates into its Gαᵢ/ₒ and Gβγ subunits, which then modulate various downstream effectors.[10][12] This leads to the inhibition of adenylyl cyclase, modulation of ion channel conductances, and activation of kinase cascades like the mitogen-activated protein kinase (MAPK) family.[10][13]

Experimental Workflow for Radioligand Binding Assay

The process of determining receptor binding affinity through competitive displacement of a radioligand follows a standardized workflow, from sample preparation to data analysis.

Logical Diagram of Receptor Selectivity

This diagram visually represents the high-affinity interaction of (-)-U-50488 with the KOR, contrasted with its significantly weaker interactions with MOR and DOR, which is the basis of its pharmacological selectivity.

References

- 1. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 5. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

U-50488: A Technical Guide to a Pioneering Kappa Opioid Receptor Agonist

Abstract

U-50488, chemically known as trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, stands as a landmark molecule in opioid pharmacology. As one of the first highly selective kappa opioid receptor (KOR) agonists, it has been an invaluable tool for elucidating the physiological and pathophysiological roles of the kappa opioid system.[1] This technical guide provides a comprehensive overview of the discovery, history, and detailed pharmacological properties of U-50488. It includes a summary of its binding affinity and functional potency, detailed experimental protocols for its characterization, and a review of its mechanism of action, including its effects on intracellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and analgesic drug discovery.

Discovery and History

U-50488 was first synthesized and characterized by researchers at The Upjohn Company in the early 1980s.[2] Its development marked a significant advancement in opioid research, providing a chemical probe with high selectivity for the KOR over the mu (MOR) and delta (DOR) opioid receptors.[2][3] This selectivity allowed for the specific investigation of the KOR system, which was previously challenging due to the mixed pharmacological profiles of existing opioid ligands.[2] U-50488's unique structure, a non-morphinan benzacetamide derivative, distinguished it from traditional opioid analgesics and opened new avenues for the design of KOR-targeted therapeutics.[1] Its discovery was instrumental in defining the distinct pharmacological effects associated with KOR activation, including analgesia, diuresis, and sedation, as well as less desirable effects such as dysphoria.[1][2]

Quantitative Pharmacological Data

The pharmacological profile of U-50488 is defined by its high binding affinity and functional potency at the kappa opioid receptor, with significantly lower affinity for mu and delta opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki) of U-50488

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Kappa (κ) | [3H]Ethylketocyclazocine | Not Specified | 12 | [3] |

| Mu (μ) | Not Specified | Not Specified | 370 | [3] |

| Delta (δ) | [3H]-DADLE | Guinea pig brain | >10000 | [4] |

Table 2: In Vitro Functional Potency of U-50488

| Assay | Parameter | Cell Line/Tissue | Value | Reference |

| [35S]GTPγS Binding | pEC50 | HEK293 cells expressing mouse KOR | 8.77 | [4] |

| Calcium Channel Inhibition | IC50 (high affinity) | Rat cerebellar Purkinje neurons | 8.9 x 10⁻⁸ M | [5] |

| Calcium Channel Inhibition | IC50 (low affinity) | Rat cerebellar Purkinje neurons | 1.1 x 10⁻⁵ M | [5] |

Table 3: In Vivo Analgesic Potency of U-50488

| Assay | Species | ED50 (mg/kg) | Route of Administration | Reference |

| Shock-Avoidance/Escape | Rat | 8.71 | Subcutaneous (SC) | [6] |

| Formalin Test | Rat | 6.20 nmol (intrathecal) | Intrathecal (i.t.) | [7] |

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the determination of the binding affinity (Ki) of U-50488 for the kappa opioid receptor.

-

Objective: To determine the inhibition constant (Ki) of U-50488 at the kappa opioid receptor.

-

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human kappa opioid receptor.[8]

-

Radioligand: [³H]U-69,593, a high-affinity KOR agonist.[8]

-

Test Compound: U-50488.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

-

Filtration Apparatus: Cell harvester with glass fiber filters.[8]

-

Scintillation Counter. [8]

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand ([³H]U-69,593) and varying concentrations of the unlabeled test compound (U-50488).[8]

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled KOR ligand.[8]

-

After incubation, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[8]

-

The filters are washed with ice-cold wash buffer.[8]

-

The radioactivity retained on the filters is measured using a scintillation counter.[8]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.[8]

-

Plot the percentage of specific binding against the logarithm of the U-50488 concentration.

-

Determine the IC50 value (the concentration of U-50488 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.[8]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the G-protein activation following KOR stimulation by U-50488.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of U-50488 in activating G-proteins coupled to the kappa opioid receptor.

-

Materials:

-

Receptor Source: Cell membranes expressing the kappa opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: U-50488.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, and NaCl.

-

GDP: To facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.

-

-

Procedure:

-

Incubate cell membranes with varying concentrations of U-50488 in the presence of GDP.[9]

-

Initiate the reaction by adding [³⁵S]GTPγS.[10]

-

The incubation is carried out at 30°C for a defined period (e.g., 60 minutes).[10]

-

The assay is terminated by rapid filtration through a filter plate.[10]

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.[10]

-

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.[10]

-

Plot the specific binding against the logarithm of the U-50488 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal stimulation).[11]

-

In Vivo Analgesia: Warm Water Tail-Withdrawal Test

This protocol assesses the antinociceptive effects of U-50488 in rodents.

-

Objective: To evaluate the analgesic potency of U-50488 in a model of acute thermal pain.

-

Materials:

-

Animals: Mice or rats.

-

Apparatus: A warm water bath maintained at a constant temperature (e.g., 50 ± 0.5 °C) and a timer.[12]

-

Test Compound: U-50488 dissolved in a suitable vehicle.

-

-

Procedure:

-

Habituate the animals to the experimental setup to minimize stress.[12]

-

Measure the baseline tail-withdrawal latency by immersing the distal third of the animal's tail in the warm water and recording the time taken to flick the tail. A cut-off time is set to prevent tissue damage.[12]

-

Administer U-50488 or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).[12]

-

At predetermined time points after administration, measure the tail-withdrawal latency again.[12]

-

-

Data Analysis:

-

The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[6]

-

Mechanism of Action and Signaling Pathways

U-50488 exerts its effects primarily through the activation of the kappa opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[13] The signaling cascade initiated by U-50488 is complex, involving both G-protein-dependent and -independent mechanisms.

G-Protein-Dependent Signaling

Upon binding of U-50488, the KOR undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins of the Gi/o family.[14] This activation results in the dissociation of the Gαi/o subunit from the Gβγ dimer.[14]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.[14][15]

-

MAPK Pathway Activation: KOR activation can also lead to the phosphorylation of mitogen-activated protein kinases (MAPKs), such as p38 MAPK, a process that can be mediated by β-arrestin.[13]

G-Protein-Independent Mechanism

In addition to its receptor-mediated effects, U-50488 has been shown to directly block calcium channels in a voltage- and G-protein-independent manner.[16][17][18] This direct channel blockade contributes to its overall inhibitory effect on neuronal excitability and has been observed in sensory neurons.[16][17][18] This dual mechanism of action, involving both receptor-mediated signaling and direct ion channel modulation, underscores the complex pharmacology of U-50488.[5]

Visualizations

Diagram 1: U-50488 Signaling Pathways

References

- 1. U-50488 - Wikipedia [en.wikipedia.org]

- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Analgesia produced by intrathecal administration of the kappa opioid agonist, U-50,488H, on formalin-evoked cutaneous pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. mdpi.com [mdpi.com]

- 13. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rapm.bmj.com [rapm.bmj.com]

- 18. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

(-)-U-50488 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and pharmacological properties of (-)-U-50488 hydrochloride, a selective kappa-opioid receptor (KOR) agonist. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its mechanism of action, key experimental protocols, and associated signaling pathways.

Core Chemical Properties

(-)-U-50488 hydrochloride is the levorotatory enantiomer of the racemic mixture U-50488 and is recognized as the more pharmacologically active form.[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride |

| Molecular Formula | C₁₉H₂₆Cl₂N₂O · HCl |

| Molecular Weight | 405.79 g/mol |

| CAS Number | 114528-79-9 |

| Appearance | A neat solid |

| Purity | ≥98% |

| Storage Temperature | -20°C |

| Stability | ≥ 4 years at -20°C |

Table 1: General Chemical Properties of (-)-U-50488 Hydrochloride.

Solubility

The solubility of (-)-U-50488 hydrochloride in common laboratory solvents is a critical parameter for the preparation of stock solutions and experimental assays.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| Water | 8.12 | 20 |

| DMSO | 40.58 | 100 |

Table 2: Solubility Data for (-)-U-50488 Hydrochloride. [1]

Pharmacological Properties

(-)-U-50488 hydrochloride is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[3] Its pharmacological activity is crucial for its use as a research tool to investigate the physiological and pathological roles of the KOR system.

Receptor Binding Affinity and Selectivity

The binding affinity of (-)-U-50488 hydrochloride to the kappa-opioid receptor, along with its selectivity over other opioid receptor subtypes (mu and delta), has been quantified in various studies.

| Receptor | Binding Affinity (Kd) | Binding Affinity (Ki) |

| Kappa-Opioid Receptor (KOR) | 2.2 nM | 0.2 nM - 12 nM |

| Mu-Opioid Receptor (MOR) | 430 nM | 370 nM |

| Delta-Opioid Receptor (DOR) | >500 nM | >10000 nM |

Table 3: Opioid Receptor Binding Affinity of (-)-U-50488 Hydrochloride. [1][3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological properties of (-)-U-50488 hydrochloride.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of (-)-U-50488 hydrochloride for the kappa-opioid receptor. A common approach involves a competitive binding experiment using a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of (-)-U-50488 hydrochloride at the kappa-opioid receptor.

Materials:

-

Membrane preparations from CHO-KOR cells (Chinese Hamster Ovary cells stably expressing the human kappa-opioid receptor).

-

Radioligand: [³H]-Diprenorphine or [³H]-U-69,593.

-

(-)-U-50488 hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the CHO-KOR cell membranes (typically 50-100 µg of protein), a fixed concentration of the radioligand (e.g., 1 nM [³H]-diprenorphine), and varying concentrations of (-)-U-50488 hydrochloride (e.g., from 10⁻¹¹ M to 10⁻⁵ M). The total assay volume is typically 1 mL.

-

Equilibration: Incubate the mixture at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of (-)-U-50488 hydrochloride that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the kappa-opioid receptor upon agonist binding.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of (-)-U-50488 hydrochloride in stimulating G-protein activation.

Materials:

-

Membrane preparations from CHO-KOR cells.

-

[³⁵S]GTPγS.

-

GDP.

-

(-)-U-50488 hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Non-specific binding control: Unlabeled GTPγS.

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with GDP (typically 10-30 µM) in the assay buffer for 15-30 minutes at 30°C.

-

Incubation: Add varying concentrations of (-)-U-50488 hydrochloride and a fixed concentration of [³⁵S]GTPγS (e.g., 0.1 nM) to the pre-incubated membranes. For determining non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Reaction: Incubate the mixture for 60 minutes at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ and Emax values.

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Signaling Pathways

Activation of the kappa-opioid receptor by (-)-U-50488 hydrochloride initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of heterotrimeric G-proteins, but other pathways, including β-arrestin recruitment, are also engaged.

G-Protein Dependent Signaling

Upon binding of (-)-U-50488 hydrochloride, the KOR undergoes a conformational change, leading to the activation of associated Gi/o proteins. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs).

-

Activation of MAPK Pathways: KOR activation can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[4] This can occur through both G-protein-dependent and β-arrestin-dependent mechanisms.

Caption: G-protein dependent signaling cascade of KOR.

β-Arrestin Recruitment

In addition to G-protein signaling, agonist-bound KOR can recruit β-arrestins. This interaction is crucial for receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways.

-

Receptor Desensitization and Internalization: β-arrestin binding to the phosphorylated receptor C-terminus sterically hinders further G-protein coupling and promotes the internalization of the receptor from the cell surface.

-

MAPK Activation: β-arrestins can act as scaffolds to bring components of the MAPK cascade, such as ERK, into proximity with the receptor, leading to their activation.

Caption: β-arrestin recruitment and downstream signaling.

Ca²⁺/CaMKII/CREB Pathway

Recent studies have implicated the Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII)/cAMP response element-binding protein (CREB) pathway in the downstream effects of KOR activation by (-)-U-50488 hydrochloride, particularly in the context of pain modulation. Activation of KOR can lead to the modulation of intracellular calcium levels, which in turn activates CaMKII and subsequently influences the phosphorylation and activity of the transcription factor CREB.

This technical guide provides a foundational understanding of the chemical and pharmacological properties of (-)-U-50488 hydrochloride. For more specific applications and in-depth analysis, researchers are encouraged to consult the primary literature.

References

- 1. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Stereoselective Biological Activity of (-)-U-50488 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-U-50488 hydrochloride is the levorotatory enantiomer of the potent and highly selective kappa-opioid receptor (KOR) agonist, U-50488.[1][2][3] As a member of the arylacetamide class of compounds, U-50488 has been a cornerstone in the pharmacological exploration of the KOR system.[2][4] This technical guide provides an in-depth analysis of the biological activity of the enantiomers of U-50488, with a focus on the stereoselectivity of their interactions with opioid receptors and their downstream signaling consequences. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in opioid pharmacology, pain management, and the development of novel therapeutics targeting the KOR.

The pharmacological effects of U-50488 are primarily attributed to the (-)-(1S,2S) enantiomer, which is a potent agonist at the KOR.[1][5] In contrast, the (+)-(1R,2R) enantiomer is significantly less active at this receptor.[6] This stereoselectivity is a critical aspect of its pharmacology and underscores the specific structural requirements for potent KOR activation. Beyond its principal action at the KOR, both enantiomers have been shown to interact with other biological targets, contributing to a complex pharmacological profile.[1] This guide will detail these interactions, presenting quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Data Presentation: Quantitative Analysis of Enantiomeric Activity

The biological activity of the (-)-U-50488 and (+)-U-50488 enantiomers has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data regarding their binding affinities and functional potencies at the kappa (κ), mu (μ), and delta (δ) opioid receptors.

| Enantiomer | Receptor | Binding Affinity (Kd in nM) | Reference |

| (-)-U-50488 hydrochloride | Kappa (κ) | 2.2 | [5] |

| (-)-U-50488 hydrochloride | Mu (μ) | 430 | [5] |

| (+)-U-50488 hydrochloride | Kappa (κ) | Less Active | [6] |

| (±)-U-50488 (racemic) | Kappa (κ) | 12 | [7] |

| (±)-U-50488 (racemic) | Mu (μ) | 370 | [7] |

| (±)-U-50488 (racemic) | Delta (δ) | >500 | [7] |

Table 1: Opioid Receptor Binding Affinities of U-50488 Enantiomers and Racemate. This table presents the dissociation constants (Kd) for the enantiomers and the racemic mixture of U-50488 at the kappa and mu opioid receptors. A lower Kd value indicates a higher binding affinity.

| Assay | Enantiomer/Compound | Potency Metric | Value (in vivo) | Species | Reference |

| Formalin Test | (-)-(1S,2S)-U-50488 | Rank Order | > (+)-(1R,2R)-U-50488 > Lidocaine | Rat | [1] |

| Analgesia | (±)-U-50488 | - | Active in thermal, pressure, and irritant assays | Rat, Mouse | [2][8] |

Table 2: In Vivo Antinociceptive Activity of U-50488 Enantiomers. This table summarizes the relative and observed analgesic effects of the U-50488 enantiomers in the formalin test, a model of inflammatory pain.

Signaling Pathways of (-)-U-50488 at the Kappa-Opioid Receptor

Activation of the KOR by (-)-U-50488 initiates a cascade of intracellular signaling events that are primarily mediated by heterotrimeric G-proteins and can also involve the β-arrestin pathway.

G-Protein-Mediated Signaling

The canonical signaling pathway for KOR activation involves coupling to inhibitory G-proteins of the Gi/o family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein βγ subunits can also lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

Figure 1: G-protein-mediated signaling cascade initiated by (-)-U-50488 binding to the KOR.

β-Arrestin-Mediated Signaling and Non-Opioid Actions

In addition to G-protein signaling, agonist binding to the KOR can lead to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs). Furthermore, both enantiomers of U-50488 have been shown to exert non-opioid effects through the blockade of sodium channels, which contributes to their peripheral antinociceptive actions.[1]

Figure 2: β-arrestin recruitment and non-opioid sodium channel blockade by U-50488 enantiomers.

Experimental Protocols

The characterization of the biological activity of (-)-U-50488 hydrochloride and its enantiomers relies on a suite of well-established experimental techniques. The following sections provide an overview of the methodologies for key assays.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kd or Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of (-)-U-50488 and (+)-U-50488 for κ, μ, and δ opioid receptors.

-

Methodology:

-

Membrane Preparation: Homogenates of brain tissue or cells expressing the opioid receptor of interest are prepared.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-U-69,593 for KOR, [³H]-DAMGO for MOR, [³H]-DPDPE for DOR) and varying concentrations of the unlabeled test compound ((-)-U-50488 or (+)-U-50488).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and IC50 values are determined. Ki values are then calculated using the Cheng-Prusoff equation.

-

Figure 3: A simplified workflow for a competitive radioligand binding assay.

Functional Assays: GTPγS Binding and cAMP Accumulation

Functional assays are used to determine the potency (EC50) and efficacy of a compound in activating a receptor and initiating downstream signaling.

-

GTPγS Binding Assay:

-

Principle: Measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.

-

Methodology: Receptor-containing membranes are incubated with GDP, the test compound, and [³⁵S]GTPγS. The amount of incorporated radioactivity is a measure of G-protein activation.

-

-

cAMP Accumulation Assay:

-

Principle: Measures the ability of a KOR agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

-

Methodology: Cells expressing the KOR are pre-treated with forskolin (to stimulate adenylyl cyclase) and then incubated with varying concentrations of the test compound. The resulting cAMP levels are quantified, typically using immunoassays or reporter gene assays.

-

In Vivo Behavioral Assay: The Formalin Test

The formalin test is a widely used model of tonic pain that has both an early neurogenic phase and a later inflammatory phase.

-

Objective: To assess the antinociceptive effects of the U-50488 enantiomers.

-

Methodology:

-

Acclimation: Animals (typically rats or mice) are acclimated to the testing environment.

-

Drug Administration: The test compound or vehicle is administered.

-

Formalin Injection: A dilute solution of formalin is injected into the plantar surface of a hind paw.

-

Observation: The amount of time the animal spends licking or flinching the injected paw is recorded over a set period. The response is typically biphasic, and the effect of the drug on each phase is analyzed.

-

Conclusion

The biological activity of U-50488 is markedly stereoselective, with the (-)-(1S,2S) enantiomer being a potent and selective kappa-opioid receptor agonist, while the (+)-(1R,2R) enantiomer is substantially less active at this receptor. The primary mechanism of action for (-)-U-50488 involves the activation of Gi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. Additionally, both enantiomers exhibit non-opioid effects through the blockade of sodium channels, which contributes to their peripheral analgesic properties. A comprehensive understanding of the distinct pharmacological profiles of the U-50488 enantiomers is essential for the rational design and development of novel KOR-targeted therapeutics with improved efficacy and side-effect profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]

- 7. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites [pubmed.ncbi.nlm.nih.gov]

- 8. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of (-)-U-50488 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-U-50488 hydrochloride is a highly selective kappa-opioid receptor (KOR) agonist that has been instrumental in elucidating the physiological and pathophysiological roles of the kappa-opioid system. Its distinct pharmacological profile, characterized by potent antinociceptive effects without the rewarding properties associated with mu-opioid agonists, has made it a valuable tool in pain research and in the investigation of mood disorders, addiction, and other neurological conditions. This technical guide provides a comprehensive overview of the pharmacokinetics of (-)-U-50488 hydrochloride, detailing its absorption, distribution, metabolism, and excretion (ADME) characteristics. The information presented herein is intended to support researchers, scientists, and drug development professionals in the design and interpretation of preclinical studies involving this compound.

Pharmacokinetic Profile

The pharmacokinetic properties of (-)-U-50488 hydrochloride have been primarily characterized in rodent models. The following tables summarize the available quantitative data on its pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of (-)-U-50488 in Rats

| Parameter | Value | Route of Administration | Dose (mg/kg) | Species | Reference |

| Tmax | 30 min | Intraperitoneal (i.p.) | 5 | Mouse | [1] |

| Duration of Analgesic Effect | ~60 min | Intraperitoneal (i.p.) | 5 | Mouse | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. This section outlines key experimental protocols relevant to the study of (-)-U-50488 hydrochloride.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical procedure for determining the pharmacokinetic profile of (-)-U-50488 hydrochloride in rats following intravenous administration.

1. Animal Model:

-

Male Sprague-Dawley rats (250-300 g) are commonly used.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Catheters may be surgically implanted in the jugular vein for drug administration and/or blood sampling to minimize stress during the experiment.[2]

2. Drug Administration:

-

(-)-U-50488 hydrochloride is dissolved in a sterile vehicle, typically saline (0.9% NaCl).

-

The solution is administered as an intravenous (IV) bolus injection via the tail vein or a jugular vein catheter.[3]

3. Blood Sample Collection:

-

Blood samples (approximately 0.1 - 0.3 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose.[2]

-

Blood can be collected via the saphenous vein, tail vein, or a jugular vein catheter.[2][4]

-

Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method for Quantification:

-

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying (-)-U-50488 in plasma.[5][6]

-

Sample Preparation: Protein precipitation is a common method for extracting the analyte from plasma. This typically involves adding a water-miscible organic solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.[5]

-

Chromatographic Separation: A C18 reversed-phase column is typically used to separate (-)-U-50488 from endogenous plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[7][8]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. The transitions from the precursor ion (the protonated molecule [M+H]+ of U-50488) to specific product ions are monitored.

-

Protocol 2: In Vitro Metabolism Study using Liver Microsomes

This protocol outlines a method to investigate the metabolic stability and identify the primary metabolic pathways of (-)-U-50488.

1. Materials:

-

NADPH regenerating system (to support cytochrome P450 enzyme activity).

-

(-)-U-50488 hydrochloride.

-

Phosphate buffer (pH 7.4).

2. Incubation:

-

(-)-U-50488 is incubated with RLM in the presence of the NADPH regenerating system at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

3. Analysis:

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

-

Metabolite identification can be performed using high-resolution mass spectrometry to determine the mass of potential metabolites and their fragmentation patterns.

Signaling Pathways and Experimental Workflows

The pharmacological effects of (-)-U-50488 hydrochloride are mediated through the activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events.

Signaling Pathways

Activation of the KOR by (-)-U-50488 can lead to signaling through two primary pathways: the G-protein dependent pathway and the β-arrestin dependent pathway.

-

G-protein Signaling: This is considered the "classical" pathway. Upon agonist binding, the Gαi/o subunit of the heterotrimeric G-protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The Gβγ subunit can modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.[11][12][13]

-

β-arrestin Signaling: This pathway is involved in receptor desensitization and internalization, but also initiates distinct signaling cascades. Evidence suggests that β-arrestin2-dependent signaling through p38 mitogen-activated protein kinase (MAPK) may mediate some of the aversive effects of KOR agonists.[12][14]

Caption: G-protein dependent signaling pathway of (-)-U-50488.

Caption: β-arrestin dependent signaling pathway of (-)-U-50488.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of (-)-U-50488 hydrochloride.

Caption: Experimental workflow for a pharmacokinetic study.

Conclusion

This technical guide provides a summary of the current understanding of the pharmacokinetics of (-)-U-50488 hydrochloride. While qualitative and mechanistic data are available, there is a notable lack of comprehensive quantitative pharmacokinetic parameters in the published literature. The detailed experimental protocols and workflow diagrams presented here offer a framework for conducting and interpreting studies with this important research compound. Further research is warranted to fully characterize the ADME properties of (-)-U-50488, which will be critical for translating findings from preclinical models and for the development of novel kappa-opioid receptor targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 3. Optimizing intravenous drug administration by applying pharmacokinetic/pharmacodynamic concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]

- 5. Quantitative analysis of a novel antimicrobial peptide in rat plasma by ultra performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of a model opioid peptide and its cyclic prodrugs in rat plasma using high-performance liquid chromatography with fluorescence and tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-portal.uu.nl [research-portal.uu.nl]

- 8. A comprehensive LC-MS-based quantitative analysis of fentanyl-like drugs in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

The Dichotomous Role of (-)-U-50488 Hydrochloride on Dopamine Release: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-U-50488 hydrochloride, a highly selective kappa opioid receptor (KOR) agonist, has been a pivotal pharmacological tool in elucidating the complex interplay between the endogenous opioid system and dopaminergic pathways.[1] This technical guide provides a comprehensive overview of the effects of (-)-U-50488 on dopamine release, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling mechanisms. The primary action of (-)-U-50488 is the inhibition of dopamine release, a phenomenon observed across various brain regions, most notably within the nucleus accumbens (NAc) and striatum.[2][3][4] This inhibitory effect is mediated by the activation of presynaptic KORs located on dopamine terminals. However, the context of administration and the specific neuroanatomical location can lead to varied and sometimes seemingly contradictory outcomes, highlighting the nuanced role of the KOR system in modulating dopamine neurotransmission. This document aims to synthesize the current understanding of (-)-U-50488's effects on dopamine release to inform future research and drug development endeavors.

Core Mechanism of Action: Presynaptic Inhibition

The predominant effect of (-)-U-50488 on dopamine release is inhibitory, driven by its agonist activity at KORs. These receptors are strategically located on the presynaptic terminals of dopaminergic neurons originating from the ventral tegmental area (VTA) and projecting to various forebrain regions, including the nucleus accumbens.[2] Activation of these Gi/o-coupled receptors initiates a signaling cascade that ultimately curtails the release of dopamine into the synaptic cleft.